molecular formula C20H21N7O B14933766 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-4-(1H-tetraazol-1-yl)butanamide

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-4-(1H-tetraazol-1-yl)butanamide

Cat. No.: B14933766
M. Wt: 375.4 g/mol
InChI Key: JCLCBTTUPLVQEM-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-(1H-1,2,3,4-TETRAAZOL-1-YL)BUTANAMIDE is a complex organic compound that features a benzimidazole ring, a phenylethyl group, and a tetraazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-(1H-1,2,3,4-TETRAAZOL-1-YL)BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole ring, followed by the introduction of the phenylethyl group. The final step involves the formation of the tetraazole ring and its attachment to the butanamide backbone. Common reagents used in these reactions include strong acids and bases, organic solvents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-(1H-1,2,3,4-TETRAAZOL-1-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have potential as a biochemical probe or as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Medicine: The compound could be investigated for its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-(1H-1,2,3,4-TETRAAZOL-1-YL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can engage in hydrogen bonding and π-π interactions, while the tetraazole moiety may participate in coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-(1H-1,2,3,4-TETRAAZOL-1-YL)BUTANAMIDE: shares structural similarities with other benzimidazole derivatives and tetraazole-containing compounds.

    Benzimidazole derivatives: These compounds are known for their diverse biological activities, including antiviral, antifungal, and anticancer properties.

    Tetraazole-containing compounds: These are often used in medicinal chemistry for their ability to mimic carboxylic acids and their stability under physiological conditions.

Uniqueness

The uniqueness of N-[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-(1H-1,2,3,4-TETRAAZOL-1-YL)BUTANAMIDE lies in its combination of the benzimidazole and tetraazole moieties, which may confer unique biological activities and chemical properties not found in other compounds.

Properties

Molecular Formula

C20H21N7O

Molecular Weight

375.4 g/mol

IUPAC Name

N-[(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethyl]-4-(tetrazol-1-yl)butanamide

InChI

InChI=1S/C20H21N7O/c28-19(11-6-12-27-14-21-25-26-27)22-18(13-15-7-2-1-3-8-15)20-23-16-9-4-5-10-17(16)24-20/h1-5,7-10,14,18H,6,11-13H2,(H,22,28)(H,23,24)/t18-/m0/s1

InChI Key

JCLCBTTUPLVQEM-SFHVURJKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C2=NC3=CC=CC=C3N2)NC(=O)CCCN4C=NN=N4

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)CCCN4C=NN=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.